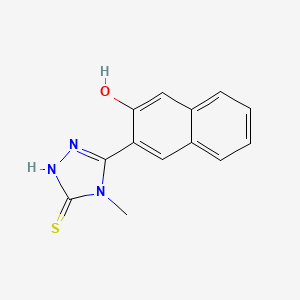

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

Properties

IUPAC Name |

3-(3-hydroxynaphthalen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-16-12(14-15-13(16)18)10-6-8-4-2-3-5-9(8)7-11(10)17/h2-7,17H,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDRBEGHEMXEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

Procedure :

- Step 1 : React 3-hydroxy-2-naphthoic acid hydrazide with methyl isothiocyanate in ethanol under reflux (6–8 hours).

- Step 2 : Treat the intermediate thiosemicarbazide with 4N NaOH under reflux (4–6 hours). Acidification with HCl yields the target compound.

Reaction Scheme :

$$

\text{3-Hydroxy-2-naphthoic acid hydrazide} + \text{CH}_3\text{NCS} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{4N NaOH, reflux}} \text{Target Compound}

$$

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 10–14 hours total |

| Solvent | Ethanol/Water |

| Purification | Recrystallization (EtOH) |

Microwave-Assisted Synthesis

Procedure :

- Step 1 : Mix 3-hydroxy-2-naphthoic acid hydrazide with methyl isothiocyanate in ethanol.

- Step 2 : Irradiate the mixture under microwave conditions (150W, 100°C) for 15–20 minutes.

- Step 3 : Cyclize the intermediate using microwave-irradiated 10% NaOH (3 minutes).

Advantages :

Reaction Conditions :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time (Cyclization) | 4–6 hours | 3 minutes |

| Energy Consumption | High | Low |

Hydrazine-Carbon Disulfide Route

Procedure :

- Step 1 : React 3-hydroxy-2-naphthoic acid with carbon disulfide (CS$$_2$$) in a potassium hydroxide medium to form potassium dithiocarbazinate.

- Step 2 : Treat with hydrazine hydrate (80°C, 2 hours) to form the thiosemicarbazide.

- Step 3 : Cyclize with 2N NaOH under reflux (5 hours).

Critical Notes :

- Requires strict temperature control to avoid side reactions.

- CS$$_2$$ handling necessitates safety precautions.

Optimization and Comparative Analysis

Solvent and Base Selection

Substituent Compatibility

- Methyl Group Introduction : Methyl isothiocyanate ensures regioselective N-methylation without side products.

- Naphthyl Stability : The 3-hydroxy-2-naphthyl group remains intact under alkaline conditions due to resonance stabilization.

Challenges and Solutions

Common Pitfalls

Scalability

- Batch Size Limitations : Microwave methods scale poorly; conventional reflux is preferable for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The naphthyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the naphthyl and triazole rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and an exact mass of approximately 257.062 g/mol. Its structure features a triazole ring, which is a key element responsible for many of its biological activities. The presence of the hydroxy group on the naphthalene moiety enhances its reactivity and potential interactions with biological targets .

Antimicrobial Activity

One of the most notable applications of 5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is its antimicrobial properties. Triazole derivatives have been extensively studied for their effectiveness against various bacterial and fungal strains. For instance:

- Antibacterial Effects : Research indicates that compounds with triazole scaffolds exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for some triazole derivatives have shown promising results comparable to established antibiotics .

- Antifungal Properties : The compound also demonstrates antifungal activity against pathogens like Candida albicans. Studies have reported that triazoles can inhibit fungal growth effectively, making them valuable in treating fungal infections .

Anticancer Potential

Triazole derivatives are being explored for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been investigated. In vitro studies suggest that modifications to the triazole ring can enhance cytotoxic effects against various cancer cell lines .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Compounds with hydroxyl groups are known to scavenge free radicals effectively. This property can be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Synthesis and Biological Evaluation : A study synthesized various triazole derivatives and tested their antimicrobial activity against clinical isolates. The findings indicated that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting the therapeutic potential of this compound class .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the naphthalene ring significantly influence the biological activity of triazoles. For example, introducing electron-donating groups can enhance antibacterial efficacy while maintaining low toxicity levels .

Data Table: Biological Activities of Triazole Derivatives

Mechanism of Action

The mechanism by which 5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that can be used in bioimaging and sensing applications . Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., hexyl at position 4) improve blood-brain barrier penetration and anticonvulsant efficacy . Aryl groups (e.g., chlorophenyl, naphthyl) enhance receptor binding and metabolic stability .

- Hydroxy Groups : Hydroxy-substituted aryl rings (e.g., 3-hydroxy-2-naphthyl) may increase antioxidant capacity and reduce neurotoxicity .

Pharmacological and Toxicological Profiles

Anticonvulsant Efficacy

Metabolic Stability

- Microsomal Metabolism : 4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed metabolic inertness, producing minimal dealkylated metabolites . This suggests methyl or naphthyl substituents could further enhance stability.

Biological Activity

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 312523-49-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a triazole ring fused with a naphthyl group and a thione functional group. Its molecular formula is , which contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis typically involves the condensation of 3-hydroxy-2-naphthyl hydrazide with appropriate aldehydes under basic conditions. The reaction conditions are crucial for achieving high yields and purity levels.

Anticancer Properties

Research has demonstrated that derivatives of triazole-thiones exhibit significant anticancer activity. A study highlighted that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines including melanoma and breast cancer cells . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Table 1: Cytotoxicity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5-(3-hydroxy-2-naphthyl)-4-methyl... | MDA-MB-231 (Breast Cancer) | >100 | High |

| Similar Triazole Derivative | IGR39 (Melanoma) | <50 | Very High |

| Another Derivative | Panc-1 (Pancreatic) | >100 | Moderate |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents . The thione group is believed to play a critical role in this activity by interacting with microbial enzymes.

The biological activity of this compound is thought to involve several mechanisms:

- Metal Ion Chelation : The compound can chelate metal ions, which may enhance its bioactivity by stabilizing reactive intermediates.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study examining the effects of triazole derivatives on cancer cells reported that compounds bearing the triazole-thione moiety displayed enhanced cytotoxicity compared to their non-thione counterparts . The study utilized MTT assays to measure cell viability and found that certain derivatives had IC50 values significantly lower than 100 µM against aggressive cancer cell lines.

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions starting from thiosemicarbazide derivatives. A common approach includes reacting 3-hydroxy-2-naphthoic hydrazide with carbon disulfide in basic media (e.g., NaOH/DMF) to form intermediate thiosemicarbazides, followed by acid-catalyzed cyclization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .

- Temperature control : Cyclization at 80–100°C improves yield (e.g., 92–94% reported for analogs) .

- Purification : Flash column chromatography (e.g., CH₂Cl₂:MeOH, 96:4 v/v) isolates the product with >95% purity .

Key Data : Melting points (199–200°C for allyl-substituted analogs) and elemental analysis (C: 63.52–66.15%) validate purity .

Basic: Which spectroscopic/chromatographic techniques confirm structure and purity?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify substituent environments (e.g., aromatic protons at δ 6.8–8.2 ppm, thione C=S at ~1153 cm⁻¹ in IR) .

- Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H] at 368.0977 for benzimidazole analogs) .

- HPLC : Retention times (e.g., t=6.58 min for bromophenyl derivatives) and UV-Vis (λ=261 nm) assess purity .

- Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., N: 12.03% found vs. 12.06% calculated) .

Advanced: How can DFT predict electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Molecular geometry : Bond lengths/angles (e.g., C=S: 1.68 Å) align with X-ray data for triazole-thiones .

- Vibrational frequencies : IR-active modes (e.g., C=S stretch at 1153 cm⁻¹) correlate with experimental spectra .

- NMR chemical shifts : / shifts predicted via gauge-independent atomic orbital (GIAO) method show <5% deviation from experimental values .

- HOMO-LUMO energies : Bandgap (~4.5 eV) indicates electrophilic reactivity at the thione sulfur .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity (MIC: 2 µg/mL) but reduce cytotoxicity (IC: >100 µM) .

- Assay variability : Standardize protocols (e.g., broth microdilution for MICs; MTT assay for cytotoxicity) .

- Biological models : Test across Gram-positive/negative bacteria and cancer cell lines (e.g., HeLa, MCF-7) to identify selectivity .

Case Study : 4-Chlorophenyl analogs show 85% antifungal inhibition but <10% cytotoxicity, suggesting target-specific mechanisms .

Advanced: How do halogenated aryl substituents modulate antiproliferative activity?

Methodological Answer:

- SAR Analysis : Bromine at the 3-position (e.g., 6c) increases cytotoxicity (IC: 12.5 µM vs. 25.6 µM for non-halogenated analogs) due to enhanced DNA intercalation .

- Experimental Validation :

- Synthesis : Introduce halogens via Suzuki coupling or electrophilic substitution .

- In vitro testing : Dose-response curves (0.1–100 µM) in cancer cells quantify potency.

- Mechanistic studies : Flow cytometry (apoptosis assays) and Western blotting (p53 activation) confirm pathways .

Key Data : Bromophenyl derivative 6c shows 85.5% yield and 197.6°C mp, validated by -NMR (δ 7.45–7.89 ppm for aromatic H) .

Advanced: What computational tools model structure-activity relationships (SAR)?

Methodological Answer:

- Neural Networks : Predict antituberculosis activity using electronic-topological descriptors (e.g., 5-(4-aminophenyl) analogs show R=0.89 for activity correlation) .

- Molecular Docking : AutoDock Vina simulates binding to fungal CYP51 (binding energy: −9.2 kcal/mol for 3-hydroxynaphthyl derivatives) .

- MD Simulations : GROMACS assesses stability of enzyme-ligand complexes (RMSD <2.0 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.